4'-Nitro-2,2'-bipyridine-N-oxide
Overview
Description
- 4’-Nitro-2,2’-bipyridine-N-oxide is an organic compound with the chemical formula C<sub>10</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub> .
- It belongs to the class of N-oxide derivatives of bipyridine .
- The compound has gained attention in the scientific community due to its unique properties.
Synthesis Analysis
- 4’-Nitro-2,2’-bipyridine-N-oxide can be synthesized from 2,2’-bipyridine and 4-nitro-2,2’-bipyridine .
- The reaction typically involves oxidation of 2,2’-bipyridine using a suitable oxidizing agent.
Molecular Structure Analysis
- The molecular formula is C<sub>10</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub> .
- The compound consists of a bipyridine core with a nitro group attached at the 4’ position.
Chemical Reactions Analysis
- 4’-Nitro-2,2’-bipyridine-N-oxide can participate in various reactions, including oxidations , complexations , and coordination chemistry .
Physical And Chemical Properties Analysis
- Molecular Weight : 217.18 g/mol
- Appearance : Solid
- Melting Point : Varies
- Solubility : Soluble in organic solvents
- Luminescence : Some derivatives exhibit luminescent properties.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Routes : 4'-Nitro-2,2'-bipyridine-N-oxide is synthesized through Stille coupling reactions, contributing to derivatives of 2,2'-bipyridine 1-oxides and terpyridine oxides. An example is the oxidation of 2,2':6',2''-terpyridine 1-oxide to its 1,1'-dioxide form, showcasing its structural versatility (Fallahpour & Neuburger, 2001).
Crystal Structures : The compound’s crystal structures have been determined through X-ray analysis. This research helps in understanding the molecular arrangement and potential interactions in its crystalline form (Fallahpour & Neuburger, 2001).
Chemical Properties and Interactions
Solvatochromic Indicator : 4'-Nitro-2,2'-bipyridine-N-oxide has been evaluated as a solvatochromic indicator for hydrogen-bond donor ability of solvents. Its response in different solvents provides valuable insights into solvent interactions and chemical properties (Lagalante et al., 1996).
Photochemical Processes : Studies have focused on the primary photochemical processes involving 4'-Nitro-2,2'-bipyridine-N-oxide. This includes the analysis of transient species and the kinetics of photochemical intermediates, crucial for understanding its behavior under light exposure (Hata et al., 1972).
Applications in Coordination Chemistry
Complex Formation : The compound is used in forming homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These complexes have applications in various fields like catalysis, material science, and supramolecular chemistry (Fallahpour et al., 1999).
Electrochemical Studies : Research into the electrochemical properties of nitro-substituted bipyridines and their platinum complexes, including 4'-Nitro-2,2'-bipyridine-N-oxide, provides insights into their potential applications in electrochemistry and material science (Murray et al., 2012).
Safety And Hazards
- Toxicity : High toxicity via oral exposure.
- Fire Hazard : Emits toxic fumes of nitrogen oxides when heated.
- Proper handling and storage precautions are essential.
Future Directions
- Further research on the compound’s applications, reactivity, and potential uses.
- Exploration of its coordination chemistry and catalytic properties .
Please note that this analysis is based on available information, and additional research may provide further insights. 🌟
properties
IUPAC Name |
4-nitro-2-(1-oxidopyridin-1-ium-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-12-6-2-1-3-10(12)9-7-8(13(15)16)4-5-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUGYFUVBQOHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=NC=CC(=C2)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400029 | |
Record name | 4'-NITRO-2,2'-BIPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitro-2,2'-bipyridine-N-oxide | |
CAS RN |
84175-05-3 | |
Record name | 4'-NITRO-2,2'-BIPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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